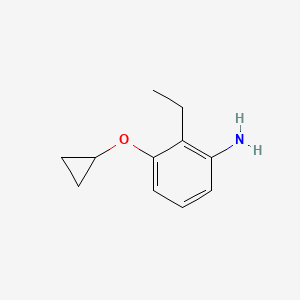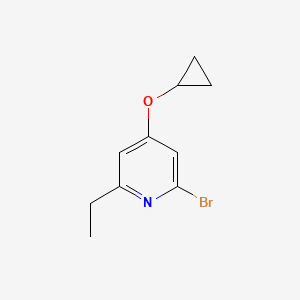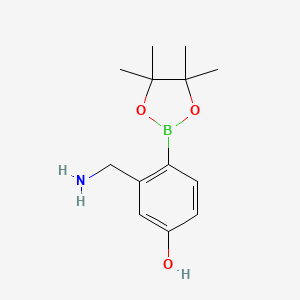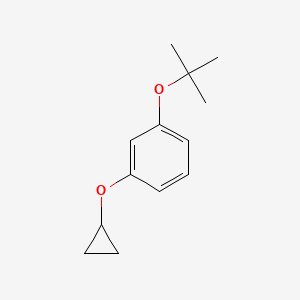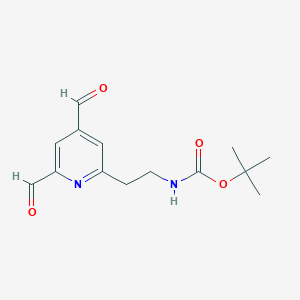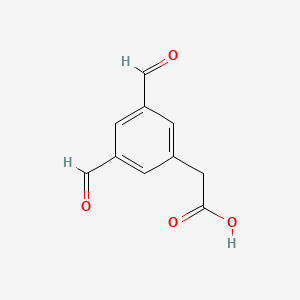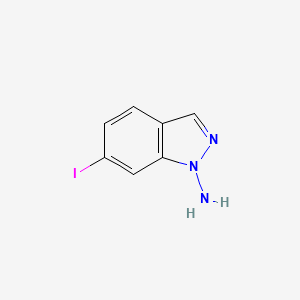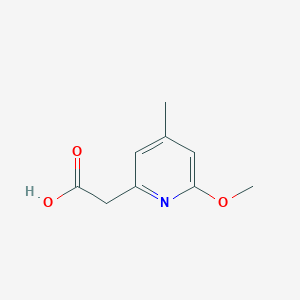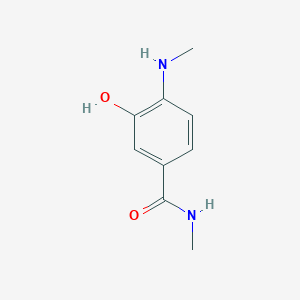
3-Hydroxy-N-methyl-4-(methylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-N-methyl-4-(methylamino)benzamide is an organic compound with the molecular formula C9H12N2O2 This compound is characterized by the presence of a hydroxyl group, a methyl group, and a methylamino group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-methyl-4-(methylamino)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient method . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes. These processes allow for the precise control of reaction conditions, leading to higher yields and better product purity. The use of microreactor systems to optimize reaction conditions and determine kinetic parameters has been explored .
化学反応の分析
Types of Reactions
3-Hydroxy-N-methyl-4-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
3-Hydroxy-N-methyl-4-(methylamino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-Hydroxy-N-methyl-4-(methylamino)benzamide involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Similar structure but with an amino group instead of a hydroxyl group.
N,N-Dimethylbenzamide: Lacks the hydroxyl and methylamino groups, resulting in different chemical properties.
Uniqueness
3-Hydroxy-N-methyl-4-(methylamino)benzamide is unique due to the presence of both hydroxyl and methylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
3-hydroxy-N-methyl-4-(methylamino)benzamide |
InChI |
InChI=1S/C9H12N2O2/c1-10-7-4-3-6(5-8(7)12)9(13)11-2/h3-5,10,12H,1-2H3,(H,11,13) |
InChIキー |
UDORBHKVNAODSY-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)C(=O)NC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






